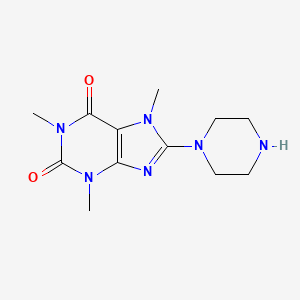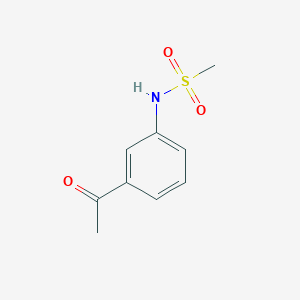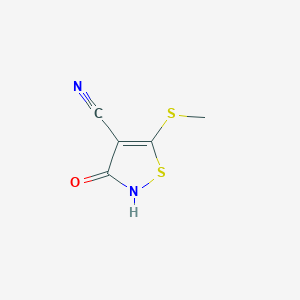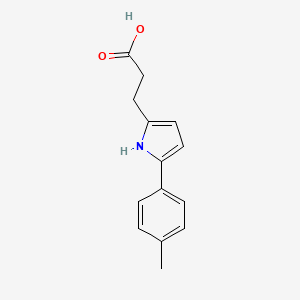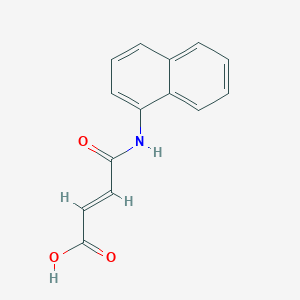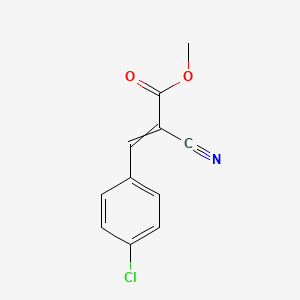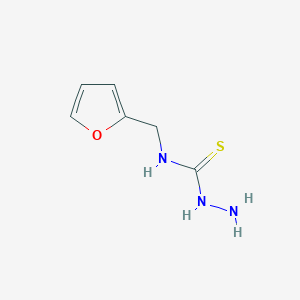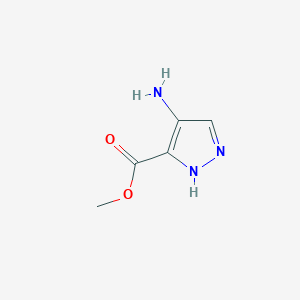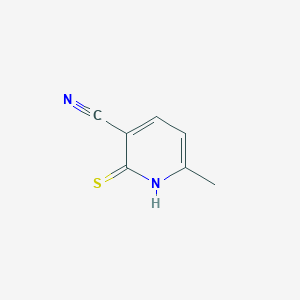
2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid" is a cyclic imide derivative, which is a class of compounds known for their potential in medicinal and biological sciences. These compounds can be synthesized through various reactions involving cyclohexane derivatives and anilines, as seen in the studies provided.
Synthesis Analysis
The synthesis of cyclic imide derivatives can be achieved through the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines. For instance, the reaction with 4-bromoaniline yields a compound similar to the one , 2-(4-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione . Additionally, an efficient three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes can lead to the synthesis of related compounds such as 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids .
Molecular Structure Analysis
The molecular structure of cyclic imides is characterized by the presence of a cyclohexane ring and the imide functional group. The crystal structure of related compounds, such as the one formed from the reaction with 4-bromoaniline, is monoclinic with space group P21 and exhibits disorder involving partial enantiomeric replacement of the cis-1,2-substituted cyclohexane ring systems . This structural feature is crucial for the compound's interaction with other molecules and its potential biological activity.
Chemical Reactions Analysis
Cyclic imides can participate in various chemical reactions due to their reactive functional groups. The primary interactions involve hydrogen bonding, which is a significant factor in the formation of co-crystals and the establishment of molecular assemblies. For example, the co-crystals of cyclohexanecarboxylic acid with isonicotinamide demonstrate the importance of the carboxylic acid⋯pyridine hydrogen bond . These interactions are essential for understanding the reactivity and potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic imides are influenced by their molecular structure. For instance, the presence of the imide group and the cyclohexane ring contributes to the compound's stability and solubility. The crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid, a related γ-keto acid, shows hydrogen-bonding catemers and flexional ring disorder, which can affect the compound's melting point, solubility, and other physical properties . Understanding these properties is crucial for the development of new materials and their application in various fields.
Applications De Recherche Scientifique
Catalytic Oxidation and Synthetic Chemistry
The study of catalytic oxidation processes, especially for compounds like cyclohexene, highlights the importance of selective catalysis in producing industrially relevant chemicals. These processes are crucial for synthesizing intermediates with various functional groups, indicating the potential utility of similar compounds in synthetic chemistry and industry (Cao et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research on the impact of carboxylic acids on biocatalysts, such as engineered microbes, offers insights into the metabolic engineering strategies needed to enhance microbial tolerance to these compounds. This knowledge is relevant for optimizing fermentation processes, especially when considering the production or biotransformation of complex molecules (Jarboe et al., 2013).
Carboxylic Acid Bioisosteres
The exploration of carboxylic acid bioisosteres in drug design underlines the significance of carboxylic acid functionalities and their analogs in medicinal chemistry. Novel bioisosteres can lead to drugs with improved pharmacokinetic and pharmacodynamic profiles, suggesting potential research avenues for derivatives of complex carboxylic acids (Horgan & O’ Sullivan, 2021).
Environmental Impact and Toxicology
Studies on the environmental distribution and impact of carboxylic acids, such as those found in atmospheric aerosols, offer a glimpse into the ecological footprint of organic compounds. Understanding the sources, transformation, and effects of these acids on the environment and human health can inform the responsible use and management of chemical substances (Kawamura & Bikkina, 2016).
Propriétés
IUPAC Name |
2-cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKKADDSCIPBOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354823 |
Source


|
| Record name | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
CAS RN |
626205-17-2 |
Source


|
| Record name | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
